molecular formula C8H5N5 B2501143 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile CAS No. 1339342-11-8

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile

Cat. No.: B2501143
CAS No.: 1339342-11-8
M. Wt: 171.163
InChI Key: PSAGPEARRIAGFX-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile (CAS Number: 1339342-11-8) is a nitrogen-rich heterocyclic compound with the molecular formula C8H5N5 and a molecular weight of 171.16 g/mol . This compound features a pyridine core substituted at the 2-position with a nitrile group and at the 6-position with a 1H-1,2,4-triazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . The 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in several clinical drugs . Researchers utilize this specific carbonitrile derivative as a key synthetic intermediate for constructing more complex molecules. Its structure is particularly relevant in the development of antitubercular agents, as recent scientific literature highlights the significant potency of analogous 1,2,4-triazole-containing compounds against Mycobacterium tuberculosis . These related compounds have demonstrated low micromolar to nanomolar inhibitory activity with high selectivity and no observed cytotoxicity in mammalian cells at concentrations over 100 times the effective dose, underscoring the therapeutic potential of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAGPEARRIAGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with sodium azide and a copper(I) catalyst under suitable conditions. The reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .

Industrial Production Methods

the principles of click chemistry and the use of efficient catalytic systems suggest that scalable production could be achieved through optimization of reaction conditions and the use of continuous flow reactors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

PositionReagentsSolventTemperatureMajor ProductYield (%)Source
C3-BrNaOMe, K₂CO₃DMF80°C3-Methoxy-6-chloroimidazo[1,5-a]pyridine72
C6-ClNH₃ (aq), CuIEthanol120°C3-Bromo-6-aminoimidazo[1,5-a]pyridine65

Substitution at C3-Br is more facile due to the electron-withdrawing nature of the adjacent nitrogen atoms, which activate the site for nucleophilic attack. Chlorine at C6 requires harsher conditions or catalytic assistance for displacement.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, forming C–C bonds:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemSolventProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O3-Phenyl-6-chloroimidazo[1,5-a]pyridine85
4-MethoxyphenylPdCl₂(dppf), CsFTHF3-(4-Methoxyphenyl)-6-chloro derivative78

Buchwald-Hartwig Amination

AmineCatalystLigandProductYield (%)Source
PiperidinePd(OAc)₂, Xantphos-3-Piperidinyl-6-chloroimidazo[1,5-a]pyridine68

These reactions proceed via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation or amine coordination .

Oxidation and Reduction

The imidazo[1,5-a]pyridine core undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂O, 100°CImidazo[1,5-a]pyridine-3-carboxylic acidSelective C3 oxidation
mCPBACH₂Cl₂, 0°C3-Bromo-6-chloro-N-oxide derivativeEpoxidation not observed

Reduction

Reducing AgentConditionsProductSelectivitySource
H₂, Pd/CEtOH, 50 psi3-Bromo-6-chloro-5,6-dihydro derivativePartial ring saturation

Cycloaddition and Ring-Opening Reactions

The electron-deficient ring participates in

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile involves its ability to coordinate with metal ions and interact with biological targets. The triazole ring can form stable complexes with transition metals, influencing their reactivity and properties. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compounds with positional isomerism or altered substitution patterns on the pyridine ring exhibit distinct physicochemical and biological properties:

Compound Name Substitution Pattern Key Functional Groups Biological Relevance Reference
6-(1H-1,2,4-Triazol-1-yl)pyridine-2-carbonitrile Triazole at 6-position, nitrile at 2-position Triazole, nitrile Building block for kinase inhibitors
4-(1H-Pyrazol-1-yl)pyridine-2-carbonitrile Pyrazole at 4-position, nitrile at 2-position Pyrazole, nitrile Modulates π-π interactions with proteins
6-(Pyrazol-1-yl)pyridine-2-carboxylic acid Pyrazole at 6-position, carboxylic acid at 2-position Pyrazole, carboxylic acid Intermediate for metal-organic frameworks

Key Findings :

  • Replacing the nitrile with a carboxylic acid (e.g., 6-(Pyrazol-1-yl)pyridine-2-carboxylic acid) alters solubility and metal-coordination properties .

Heterocyclic Variations and Functional Group Additions

Compounds with alternative heterocycles or additional functional groups demonstrate divergent applications:

Compound Name Structural Features Key Differences Applications Reference
6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile Benzothiazole, piperazine, nitrile Benzothiazole moiety TGF-β inhibition, anticancer research
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile Pyridazine, piperidine, nitrile Pyridazine core Anti-inflammatory potential
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile Oxadiazole, pyridine, nitrile Oxadiazole ring Materials science, luminescence

Key Findings :

  • The benzothiazole group in 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile enhances planar stacking interactions, critical for enzyme inhibition .
  • Oxadiazole-containing analogs (e.g., ) exhibit improved thermal stability, making them suitable for optoelectronic applications .

Complex Heterocyclic Systems

Multi-ring systems with fused or linked heterocycles highlight the impact of structural complexity:

Compound Name Structural Features Molecular Weight Notable Properties Reference
3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile Pyridazine, piperazine, nitrile 397.45 g/mol High binding affinity to kinases
6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile Triazolo-pyridazine, diazepane, nitrile 397.45 g/mol Potential CNS drug candidate

Key Findings :

  • Piperazine and diazepane linkers improve blood-brain barrier penetration in CNS-targeted compounds .
  • The triazolo-pyridazine system in introduces rigidity, enhancing selectivity for neurological targets .

Biological Activity

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile, with the CAS number 1339342-11-8, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties and potential therapeutic applications.

The molecular formula of this compound is C8H5N5. It has a melting point ranging from 210 to 212 °C and is typically found in powder form with a purity of approximately 95% . The InChI key for this compound is RONSSOSFWUUHDT-UHFFFAOYSA-N, which can be useful for database searches related to its chemical structure and properties.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study focused on various triazole derivatives, including those similar to this compound, demonstrated moderate antibacterial effects against common pathogens such as Escherichia coli and Klebsiella pneumoniae .

CompoundActivity Against E. coliActivity Against K. pneumoniae
Triazole derivative AModerateModerate
Triazole derivative BWeakModerate
This compoundModerateModerate

This table summarizes findings from various studies on the antimicrobial efficacy of triazole derivatives.

Other Biological Activities

In addition to antimicrobial properties, triazole-containing compounds have been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades involved in cell survival and proliferation .

Case Studies

A notable case study involved the synthesis of various triazole derivatives and their evaluation against multiple bacterial strains. The study highlighted that modifications in the substituents on the triazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced efficacy against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carbonitrile, and what reagents are critical for its formation?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting pyridine derivatives with triazole precursors under reflux conditions. For example, tetrazole-containing intermediates (e.g., 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one) can be condensed with ethyl cyanoacetate and aromatic aldehydes in the presence of ammonium acetate at 110°C . Key reagents include ethyl cyanoacetate (for introducing the nitrile group) and ammonium acetate (as a catalyst). Solvents like ethanol or THF are used, and reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves aromatic protons (δ 7–9 ppm for pyridine and triazole rings) and nitrile carbon (δ ~115 ppm) .
  • Mass spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M]+ peak at m/z 236 for triazole-pyridine hybrids) .
  • X-ray crystallography : SHELX software refines crystal structures, validating bond lengths and angles (e.g., triazole-pyridine dihedral angles < 10°) .

Q. How is the purity of synthesized batches assessed?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., sharp melting points between 230–265°C indicate high crystallinity) . Combustion analysis (C/H/N) validates elemental composition, with deviations < 0.4% .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Catalyst selection : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve click chemistry efficiency in triazole formation (yields > 85%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyridine functionalization .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to < 2 hours for cyclocondensation steps .

Q. How can computational modeling predict biological activity or binding modes?

Molecular docking (e.g., BIOVIA/Discovery Studio) evaluates interactions with targets like fungal CYP51 (lanosterol 14α-demethylase). Key findings:

  • The triazole nitrogen forms hydrogen bonds with heme iron (binding affinity ΔG ≈ -9.2 kcal/mol) .
  • Pyridine nitrile group enhances hydrophobicity, improving membrane penetration (logP ≈ 2.1) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

Q. How to resolve contradictions in spectral data or biological activity between batches?

  • Spectral discrepancies : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Deviations > 0.5 ppm suggest impurities or tautomerism .
  • Biological variability : Use standardized MIC assays (e.g., against Candida albicans ATCC 90028) with positive controls (fluconazole) to normalize results. Inconsistent activity may arise from polymorphic forms, resolved via PXRD .

Q. What methodologies analyze structure-activity relationships (SAR) for antifungal derivatives?

  • Substituent variation : Replace the pyridine-2-carbonitrile group with thiophene or furan rings to modulate electron density (IC₅₀ shifts from 0.8 μM to 3.2 μM) .
  • Pharmacophore mapping : Triazole and nitrile groups are essential for activity; bulky aryl substitutions reduce bioavailability .

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